

Application Note: Analysis of Methamidophos in Fruits and Vegetables using the QuEChERS Method

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Compound of Interest

Compound Name: **Methamidophos**

Cat. No.: **B033315**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methamidophos is a highly toxic organophosphate insecticide and acaricide that has been widely used in agriculture to protect a variety of crops. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for **methamidophos** in food products.^{[1][2]} The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for the multi-residue analysis of pesticides, including **methamidophos**, in food matrices.^{[3][4]} ^{[5][6][7]} This application note provides a detailed protocol for the extraction and cleanup of **methamidophos** residues in fruits and vegetables using the QuEChERS method, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The QuEChERS method offers several advantages over traditional extraction techniques, including reduced solvent consumption, simplified workflow, and high recovery rates for a broad spectrum of pesticides.^{[3][8][9]} The procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts to separate the organic layer from the aqueous matrix. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components such as pigments, sugars, and lipids.^{[3][4][10]}

Quantitative Data Summary

The following table summarizes the recovery data for **methamidophos** in various fruit and vegetable matrices using the QuEChERS method, as reported in different studies.

Matrix	Fortification Level (mg/kg)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Analytical Method	Reference
Brinjal (Okra)	0.01	76.6 - 99.5	3.2 - 11.8	GC-FPD, GC-MS	
Vegetables	1 and 10	74 - 113	1.3 - 6.1	GC-FPD	[11]
Edible Insects	0.01, 0.1, and 0.5	64.54 - 122.12	1.86 - 6.02	GC-MS/MS	[9]
Tomatoes	Not Specified	83.84 - 119.73	< 20.54	GC-MS	[12]

Experimental Protocol

This protocol is a general guideline based on established QuEChERS methods, such as the AOAC Official Method 2007.01 and the European EN 15662 standard.[\[6\]](#)[\[8\]](#)[\[10\]](#) Optimization may be required for specific fruit and vegetable matrices.

1. Materials and Reagents

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate

- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) - for samples with high pigment content
- C18 sorbent - for samples with high fat content
- 50 mL and 15 mL polypropylene centrifuge tubes with screw caps
- High-speed centrifuge
- Vortex mixer or shaker
- Homogenizer (e.g., blender or bead mill)

2. Sample Preparation

- Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender or bead mill to achieve a uniform consistency.[13] For dry commodities, it may be necessary to add a specific amount of water before homogenization.[5]
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[4]

3. Extraction

- Add 10-15 mL of acetonitrile to the centrifuge tube containing the sample.[4][14] If required, add an appropriate internal standard.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[4][8]
- Add the QuEChERS extraction salts. For the EN 15662 method, this typically includes 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[5] For the AOAC 2007.01 method, 6 g MgSO₄ and 1.5 g sodium acetate are commonly used.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 g for 5 minutes.[5]

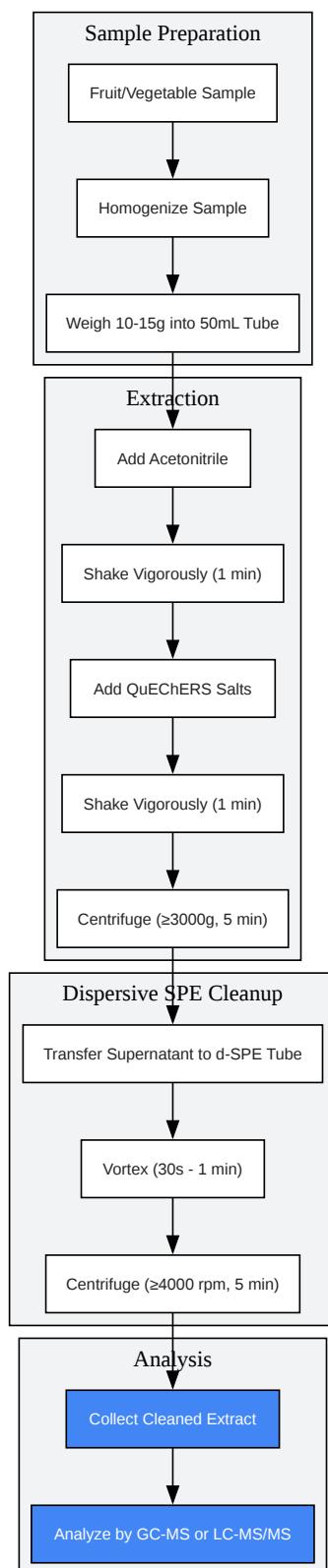
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube. The volume of the aliquot will depend on the subsequent analytical method.
- The d-SPE tube should contain anhydrous MgSO₄ to remove residual water and a sorbent to remove matrix interferences. A common combination is 150 mg MgSO₄ and 50 mg PSA per mL of extract. For samples with high chlorophyll content, GCB may be added. For samples with high lipid content, C18 sorbent can be used.
- Cap the d-SPE tube and vortex for 30 seconds to 1 minute.
- Centrifuge the tube at a high speed (e.g., ≥ 4000 rpm) for 5 minutes.[\[1\]](#)

5. Final Extract Preparation and Analysis

- Carefully transfer the cleaned supernatant into a vial for analysis.
- The extract can be directly analyzed by LC-MS/MS or GC-MS.[\[4\]](#) For GC analysis, a solvent exchange step may be necessary.[\[8\]](#)

Experimental Workflow Diagram

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Caption: QuEChERS workflow for **methamidophos** analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the determination of **methamidophos** residues in a wide variety of fruit and vegetable matrices.[4][5] The flexibility of the d-SPE cleanup step allows for the adaptation of the protocol to different sample types, ensuring the removal of interfering compounds and leading to reliable and accurate quantification by chromatographic techniques.[3] Adherence to a validated QuEChERS protocol is crucial for ensuring food safety and compliance with regulatory MRLs.

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